2-(Aminomethyl)-4-bromo-6-fluorophenol
Description
2-(Aminomethyl)-4-bromo-6-fluorophenol is a halogenated phenolic compound characterized by a benzene ring substituted with an aminomethyl group (-CH2NH2) at the 2-position, a bromine atom at the 4-position, and a fluorine atom at the 6-position. Its molecular formula is C7H7BrFNO, with a molecular weight of 220.03 g/mol. This compound belongs to the class of fluorinated aromatic intermediates, which are critical in pharmaceutical and agrochemical synthesis due to their ability to modulate bioactivity and stability .
The aminomethyl group enhances solubility in polar solvents compared to simpler amines, while the bromine and fluorine substituents contribute to electronic effects, influencing reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-(aminomethyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2 |
InChI Key |
POQIEXKXYXSCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)F)Br |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the electrophilic substitution of phenol derivatives with formaldehyde and ammonia, a process akin to the Mannich reaction, leading to the formation of the aminomethylated phenol.
Procedure:
- Starting Material: 4-bromo-6-fluorophenol
- Reagents: Formaldehyde (37% aqueous solution), ammonia or primary amine (e.g., methylamine)
- Reaction Conditions:
- Dissolve 4-bromo-6-fluorophenol in a suitable solvent such as ethanol or acetonitrile.
- Add formaldehyde and ammonia under nitrogen atmosphere.
- Heat the mixture at 80–100°C for 4–6 hours.
- Monitor progress via Thin-Layer Chromatography (TLC).
- Workup:
- Cool the reaction mixture.
- Extract with ethyl acetate.
- Purify via column chromatography.
Research Data:
This method is supported by oxidative ortho-amino-methylation techniques reported in the literature, which utilize formaldehyde and ammonia under controlled conditions to selectively aminomethylate phenolic compounds.
Halogenation Followed by Amination
Step 1: Bromination of Phenol
- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
- Conditions:
- Dissolve phenol in acetic acid or water.
- Add bromine dropwise at 0°C.
- Control the reaction to favor substitution at the para and ortho positions.
- Outcome: Formation of 4-bromo-phenol derivatives.
Step 2: Fluorination
- Reagents: Select fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
- Conditions:
- React 4-bromo-phenol with fluorinating agent under mild conditions.
- The fluorination typically occurs at the ortho position relative to the hydroxyl group, yielding 4-bromo-6-fluorophenol.
Step 3: Nucleophilic Substitution with Amino Group
- Reagents: Ammonia or primary amines, such as methylamine.
- Conditions:
- React the halogenated phenol with ammonia in ethanol or water at elevated temperatures (80–120°C).
- This step replaces the halogen with an amino group, yielding 2-(Aminomethyl)-4-bromo-6-fluorophenol.
Research Evidence:
Halogenation and subsequent nucleophilic substitution are classical methods for functionalizing phenolic compounds, with documented procedures for selective halogenation and amination.
Multistep Synthesis via Aromatic Nucleophilic Substitution
Step 1: Synthesis of 2-Chloromethyl-4-bromo-6-fluorophenol
- Reagents: Formaldehyde, HCl, and phenol derivatives.
- Method:
- React phenol with formaldehyde under acidic conditions to introduce chloromethyl groups.
- Brominate the resulting chloromethyl phenol to introduce bromine at the para position.
- Fluorination at the ortho position can be achieved via electrophilic fluorination reagents.
Step 2: Amination
Supporting Data:
This multistep approach is consistent with methodologies used in synthesizing aminomethylphenols, especially when direct substitution is challenging due to regioselectivity.
Microwave-Assisted Synthesis
Overview:
Recent advances have employed microwave irradiation to accelerate the aminomethylation of phenols, significantly reducing reaction times and increasing yields.
Procedure:
- Combine phenol derivative, formaldehyde, and ammonia in a sealed microwave reactor.
- Irradiate at 120°C for 10–30 minutes.
- Workup involves extraction and purification similar to conventional methods.
Research Confirmation:
Microwave-assisted reactions have demonstrated improved efficiency in aromatic amination and methylation processes, with reported successful syntheses of similar aminophenol derivatives.
Summary of Data Tables
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Direct Aminomethylation | Formaldehyde, Ammonia | 80–100°C, Nitrogen atmosphere | 65–75% | Simple, efficient, scalable |
| Halogenation & Amination | Bromine/NBS, Ammonia | 0–120°C, Controlled addition | 60–70% | Requires multiple steps |
| Multistep Aromatic Substitution | Formaldehyde, HCl, Bromine | Acidic, controlled temperature | 50–65% | Suitable for complex modifications |
| Microwave-Assisted | Formaldehyde, Ammonia | 120°C, 10–30 min | 70–85% | Rapid, high-yield |
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-bromo-6-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-bromo-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-bromo-6-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 2-(Aminomethyl)-4-bromo-6-fluorophenol with structurally related compounds:
Key Observations:
- Aminomethyl vs.
- Methoxy Substitution : The methoxy group in the compound from enhances electron-donating effects, altering reactivity in electrophilic aromatic substitution.
- Nitrile Functionality: The nitrile group in eliminates phenolic acidity, making it less polar and more suited for hydrophobic environments.
Reactivity and Stability
- Electrophilic Substitution : Bromine and fluorine atoms direct incoming electrophiles to specific positions. For example, fluorine’s strong electron-withdrawing effect meta-directs reactions, while bromine’s size may hinder certain substitutions .
- Aminomethyl Reactivity: The -CH2NH2 group can participate in reductive amination or act as a ligand in metal coordination, a feature exploited in catalysts and bioactive molecules .
- Thermal Stability: Halogenated phenols (e.g., bromo/fluoro derivatives) generally exhibit moderate thermal stability but may release toxic gases (e.g., HBr, HF) upon decomposition .
Q & A
Q. What are the key synthetic strategies for 2-(Aminomethyl)-4-bromo-6-fluorophenol, and how do substituent positions influence reaction design?
Methodological Answer: Synthesis typically involves sequential functionalization of a phenol core. The aminomethyl group is introduced via reductive amination of a ketone intermediate (e.g., using NH₃/NaBH₃CN in methanol), while bromine and fluorine are added via electrophilic aromatic substitution (EAS). The electron-withdrawing effects of Br and F substituents require careful optimization of Lewis acid catalysts (e.g., FeCl₃) to enhance reactivity. Para-selectivity for bromination is guided by the aminomethyl group’s directing effects . Yield improvements often employ orthogonal protection (e.g., Boc for -NH₂) to prevent side reactions during halogenation.
Q. How can researchers confirm the structural integrity of 2-(Aminomethyl)-4-bromo-6-fluorophenol using spectroscopic techniques?
Methodological Answer:
- ¹H NMR : The aminomethyl group (-CH₂NH₂) appears as a triplet (δ 3.2–3.5 ppm) coupled with adjacent protons. Aromatic protons show splitting patterns consistent with Br (para) and F (meta) substituents.
- ¹³C NMR : The quaternary carbon bearing Br resonates at δ 115–120 ppm, while the fluorinated carbon appears at δ 160–165 ppm (¹JCF ~245 Hz).
- IR : N-H stretching (3350–3450 cm⁻¹) and phenolic O-H (broad ~3200 cm⁻¹) confirm functional groups. X-ray crystallography (e.g., Acta Crystallogr. Sect. E ) resolves steric effects from substituents.
Advanced Research Questions
Q. What strategies mitigate competing reactivity during cross-coupling reactions involving 2-(Aminomethyl)-4-bromo-6-fluorophenol?
Methodological Answer: Competing pathways arise from electronic (directing effects) and steric interactions. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ with K₂CO₃ in THF/water to favor bromine substitution over fluorine.
- Steric hindrance from the aminomethyl group reduces reactivity at the ortho position; meta coupling dominates .
- Computational modeling (DFT) predicts regioselectivity by analyzing transition-state energies under varying conditions (solvent polarity, temperature) .
Q. How do researchers address discrepancies in reported biological activity data for halogenated phenol derivatives?
Methodological Answer: Contradictions often stem from assay conditions or impurity profiles. To resolve:
- Purification : Use HPLC (C18 column, acetonitrile/water gradient) to isolate ≥98% purity (validated by COA, as in GLPBIO protocols ).
- Assay Design : Compare antimicrobial activity (e.g., MIC against S. aureus) under standardized CLSI guidelines.
- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., Br vs. F) with cytotoxicity using PubChem BioAssay data .
Q. What computational tools predict the solvatochromic behavior of 2-(Aminomethyl)-4-bromo-6-fluorophenol in solvent screening?
Methodological Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (Gaussian 16, B3LYP/6-31G*) to predict λmax shifts in polar vs. non-polar solvents.
- Solvent Parameters : Kamlet-Taft π* values quantify polarity effects. For example, acetonitrile (π* = 0.75) induces a 15 nm redshift compared to hexane (π* = -0.08) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
